1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
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Overview
Description
1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The morpholine ring is then incorporated via nucleophilic substitution reactions. The final step involves the chlorination of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium
Properties
Molecular Formula |
C28H26ClN5O2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-morpholin-4-ylphenyl)-3-(1H-indol-3-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C28H26ClN5O2/c1-19(35)27-31-34(20-7-3-2-4-8-20)28(23-18-30-25-10-6-5-9-22(23)25)33(27)21-11-12-26(24(29)17-21)32-13-15-36-16-14-32/h2-12,17-18,28,30H,13-16H2,1H3 |
InChI Key |
NGUFGUJRQSRDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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